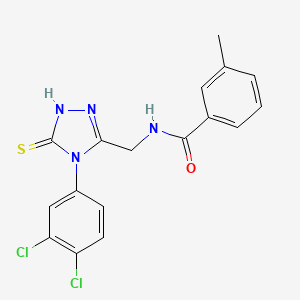

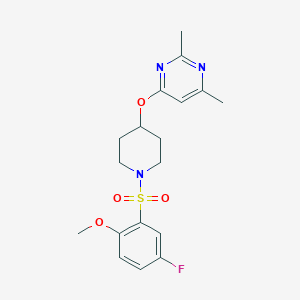

1-(3-Chloro-2-thienyl)-3-(4-(trifluoromethoxy)anilino)-2-propen-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-Chloro-2-thienyl)-3-(4-(trifluoromethoxy)anilino)-2-propen-1-one, also known as 3-chloro-2-thienyl-4-(trifluoromethoxy)anilinoacrylonitrile, is an organic compound with a wide range of applications in the field of scientific research. It is a colorless liquid with a boiling point of 132-134 °C and a melting point of -40 °C. This compound is of particular interest to researchers due to its unique properties, including its ability to act as a catalyst in a variety of chemical reactions and its potential to act as a drug delivery agent.

Wissenschaftliche Forschungsanwendungen

Photoinduced Intramolecular Charge Transfer

Studies have demonstrated that compounds structurally related to "1-(3-Chloro-2-thienyl)-3-(4-(trifluoromethoxy)anilino)-2-propen-1-one" exhibit photochemical behavior that is strongly influenced by the substituent in the N-aryl group. These behaviors are attributed to the formation of a twisted intramolecular charge transfer (TICT) state, highlighting their potential applications in the development of photodynamic materials and sensors (Yang et al., 2004).

Catalysis and Synthesis

Compounds with trifluoromethoxy groups have been used as efficient catalysts for various synthesis reactions. For instance, polymerizations of ethylenic monomers initiated by superacids involve complexation by conjugate acids, where the properties of the trifluoromethoxy group play a crucial role (Souverain et al., 1980). Additionally, these compounds have been involved in facilitating Suzuki cross-coupling and Heck reactions as recoverable catalysts, demonstrating their utility in green chemistry and sustainable processes (Moreno-Mañas et al., 2001).

Molecular Electronics and Photonics

The structural characteristics of "this compound" related compounds have been investigated for their potential applications in molecular electronics and photonics. Their ability to undergo photochromic reactions in the single-crystalline phase suggests applications in the development of optical data storage devices and photo-switchable materials (Irie et al., 2000).

Corrosion Inhibition

Newly synthesized thiophene Schiff base compounds, sharing a structural resemblance, have shown promising results as corrosion inhibitors for mild steel in acidic solutions. Their efficiency and the mechanism of action, such as adsorption behavior, provide insights into the development of new materials for corrosion protection (Daoud et al., 2014).

Eigenschaften

IUPAC Name |

(E)-1-(3-chlorothiophen-2-yl)-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO2S/c15-11-6-8-22-13(11)12(20)5-7-19-9-1-3-10(4-2-9)21-14(16,17)18/h1-8,19H/b7-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEAIFAUYVHNCDV-FNORWQNLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC=CC(=O)C2=C(C=CS2)Cl)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N/C=C/C(=O)C2=C(C=CS2)Cl)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2824921.png)

![[(2,4-Dibromo-5-methylphenyl)sulfonyl]-2-pyridylamine](/img/structure/B2824922.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2824923.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2824929.png)

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2824938.png)